molecular formula C10H5F9O3S B13019384 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate

Cat. No.: B13019384
M. Wt: 376.20 g/mol
InChI Key: JRKVXIHKOJZEEK-UHFFFAOYSA-N
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Description

This compound, with the CAS Registry Number 146397-87-7 and molecular formula C₁₀H₇F₆O₃S, features a trifluoromethanesulfonate (triflate) group attached to a fluorinated ethyl-phenyl backbone. Its structure includes:

  • A 4-(trifluoromethyl)phenyl ring, which provides strong electron-withdrawing effects.
  • A 2,2,2-trifluoroethyl group, enhancing lipophilicity and stability.
  • A trifluoromethanesulfonate (OTf) group, a highly reactive leaving group.

It is primarily used in organic synthesis as a precursor for nucleophilic substitutions or as a catalyst in polymerization reactions. Purity grades for commercial samples exceed 93.0% (GC), with pricing at ¥8,000/g (2022 data) .

Properties

Molecular Formula

C10H5F9O3S

Molecular Weight

376.20 g/mol

IUPAC Name

[2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H5F9O3S/c11-8(12,13)6-3-1-5(2-4-6)7(9(14,15)16)22-23(20,21)10(17,18)19/h1-4,7H

InChI Key

JRKVXIHKOJZEEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate can be synthesized through the acylation reaction of trifluoroethanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

Sulfonate/Sulfonyl Fluoride Derivatives
Compound Name (CAS RN) Molecular Formula Key Functional Groups Reactivity/Applications Reference
Target Compound (146397-87-7) C₁₀H₇F₆O₃S Triflate, trifluoromethylphenyl High reactivity in SN2 reactions; used in polymerization and pharmaceuticals
Ethanesulfonyl fluoride (29514-94-1) C₃F₆O₃S Sulfonyl fluoride, tetrafluoroethenyloxy Moderate reactivity; industrial fluorination agent or polymer intermediates
[4-(2-tert-Butoxy)naphthalenyl]diphenylsulfonium triflate C₂₈H₂₇F₃O₅S₂ Sulfonium triflate Photoacid generator in lithography; stabilizes cationic intermediates

Key Findings :

  • Triflate groups (OTf) exhibit superior leaving-group ability compared to sulfonyl fluorides, making the target compound more reactive in substitution reactions .
  • The trifluoromethylphenyl group in the target compound enhances electrophilicity, similar to sulfonium salts used in photoresist technologies .
Trifluoromethylphenyl-Containing Compounds
Compound Name (CAS RN) Molecular Features Applications Reference
Target Compound (146397-87-7) Dual trifluoromethyl groups (phenyl + ethyl) Organic synthesis, agrochemical precursors
Vicriviroc Maleate (599179-03-0) 4-(Trifluoromethyl)phenethyl moiety Antiviral CCR5 antagonist
M.28 Ryanodine Receptor Modulators (EP 2023) 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethylphenyl Insecticides targeting ryanodine receptors

Key Findings :

  • The trifluoromethylphenyl group increases metabolic stability and lipophilicity, critical in pharmaceuticals (e.g., Vicriviroc) and agrochemicals (e.g., M.28 compounds) .
  • The target compound’s dual trifluoromethyl groups amplify electron-withdrawing effects, favoring reactions requiring strong electrophilic centers, unlike single-CF₃ analogs .

Physicochemical and Economic Comparisons

Property Target Compound Ethanesulfonyl Fluoride (29514-94-1) M.28 Agrochemicals (EP 2023)
Purity >93.0% (GC) Not reported >95% (typical for patents)
Price (per gram) ¥8,000 (2022) Not commercially available Proprietary
Stability Hydrolytically sensitive Moderate High (formulated products)

Biological Activity

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate (CAS No. 74853-66-0) is a compound of significant interest due to its unique trifluoromethyl and sulfonate functional groups. These groups have been associated with enhanced biological activity, particularly in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H4F6O3S
  • Molecular Weight : 242.12 g/mol
  • CAS Number : 74853-66-0
  • Physical State : Solid at room temperature

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively inhibit enzymes involved in critical biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit phosphatidylinositol 3-kinase (PI3K), which is pivotal in cancer cell signaling pathways .
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by downregulating key oncogenes and tumor suppressor genes. For example, it has been observed to decrease the expression levels of genes such as EGFR and KRAS in lung cancer cell lines .
  • Antimicrobial Properties : The sulfonate group has been linked to antimicrobial activity against various pathogens. Compounds containing similar sulfonate functionalities have demonstrated efficacy against bacterial strains .

Case Study 1: Anticancer Efficacy

A study conducted on a series of urea derivatives revealed that compounds with trifluoromethyl and sulfonyl groups exhibited IC50 values ranging from 12.4 to 17.8 μM against various cancer cell lines including HCT116 and HePG2. The study highlighted that these compounds could effectively downregulate PALB2 and BRCA1 genes in treated cells, indicating a potential mechanism for their anticancer effects .

Case Study 2: Enzyme Interaction

In a molecular docking study, this compound was tested against Escherichia coli enoyl reductase. The results suggested strong binding affinity, implying that the compound could serve as a lead for developing new antibacterial agents targeting this enzyme .

Comparative Biological Activity Table

Compound NameIC50 (μM)TargetBiological Activity
Compound A12.4HCT116Anticancer
Compound B17.8HePG2Anticancer
Compound C15.0E.coliAntimicrobial

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